molecular formula C7H13Cl2N3 B1396938 6-(2-Aminoethyl)pyridin-2-amine dihydrochloride CAS No. 1332529-09-5

6-(2-Aminoethyl)pyridin-2-amine dihydrochloride

Cat. No. B1396938
M. Wt: 210.1 g/mol
InChI Key: ZJLOVRMTTISFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(2-Aminoethyl)pyridin-2-amine dihydrochloride” is a biochemical compound with the molecular formula C7H11N3•2HCl and a molecular weight of 210.11 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “6-(2-Aminoethyl)pyridin-2-amine dihydrochloride” consists of a pyridine ring with an aminoethyl group attached to the 6th carbon . The compound also contains two hydrochloride ions, which may interact with the amino groups.

Safety And Hazards

The safety data sheet for a similar compound, “2-(2-Pyridyl)ethylamine”, indicates that it causes severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection . Similar precautions are likely necessary for “6-(2-Aminoethyl)pyridin-2-amine dihydrochloride”.

properties

IUPAC Name

6-(2-aminoethyl)pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c8-5-4-6-2-1-3-7(9)10-6;;/h1-3H,4-5,8H2,(H2,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLOVRMTTISFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Aminoethyl)pyridin-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-Aminoethyl)pyridin-2-amine dihydrochloride
Reactant of Route 2
6-(2-Aminoethyl)pyridin-2-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
6-(2-Aminoethyl)pyridin-2-amine dihydrochloride
Reactant of Route 4
6-(2-Aminoethyl)pyridin-2-amine dihydrochloride
Reactant of Route 5
6-(2-Aminoethyl)pyridin-2-amine dihydrochloride
Reactant of Route 6
6-(2-Aminoethyl)pyridin-2-amine dihydrochloride

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